molecular formula C4H10O4S B041135 2-Methoxyethyl methanesulfonate CAS No. 16427-44-4

2-Methoxyethyl methanesulfonate

Cat. No. B041135
CAS RN: 16427-44-4
M. Wt: 154.19 g/mol
InChI Key: BCKAHDGFNHDQST-UHFFFAOYSA-N
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Patent
US08785711B2

Procedure details

1-Methylimidazole (50 g) and methanesulfonyl chloride (66 g) were mixed in dichloromethane in a 500 mL two-bulb flask. After adding ethylene glycol monomethyl ether (42 g) dropwise at 10° C., the mixture was stirred at room temperature for 4 hours. After the reaction was completed, water was added. After stirring for 10 minutes, the solvent layer in which the product was dissolved was separated from the aqueous layer in which the byproduct was dissolved. The product was yielded by removing the solvent at room temperature using an evaporator (yield: 98%), and the byproduct 1-methylimidazolium chloride was recovered as 1-methylimidazole using 40 wt % NaOH aqueous solution and used again (yield: 95%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
[Compound]
Name
two-bulb
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN1C=CN=C1.[CH3:7][S:8](Cl)(=[O:10])=[O:9].[CH3:12][O:13][CH2:14][CH2:15][OH:16].O>ClCCl>[CH3:7][S:8]([O:16][CH2:15][CH2:14][O:13][CH3:12])(=[O:10])=[O:9]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CN1C=NC=C1
Name
Quantity
66 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
two-bulb
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
COCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
the solvent layer in which the product was dissolved
CUSTOM
Type
CUSTOM
Details
was separated from the aqueous layer in which the byproduct
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
The product was yielded
CUSTOM
Type
CUSTOM
Details
by removing the solvent at room temperature
CUSTOM
Type
CUSTOM
Details
an evaporator (yield: 98%)
CUSTOM
Type
CUSTOM
Details
the byproduct 1-methylimidazolium chloride was recovered as 1-methylimidazole using 40 wt % NaOH aqueous solution

Outcomes

Product
Details
Reaction Time
4 h
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.